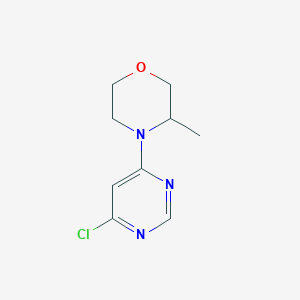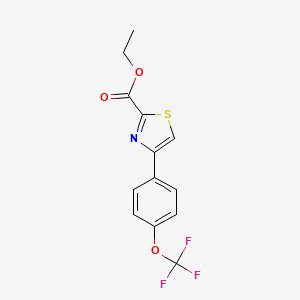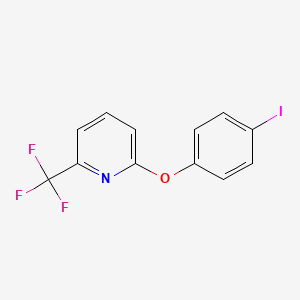![molecular formula C13H19N B1445075 N-[(2,5-dimethylphenyl)methyl]cyclobutanamine CAS No. 1247798-44-2](/img/structure/B1445075.png)
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine
Overview
Description
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine, also known as N-DMPC, is an organic compound that has been used as a model compound in scientific research. It is a cyclobutanamine derivative with a 2,5-dimethylphenyl group at the N-position. It has been studied for its potential applications in organic synthesis, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Agents Development
The structural analogs of “N-[(2,5-dimethylphenyl)methyl]cyclobutanamine” have been explored for their potential as scaffolds in developing new antimicrobial candidates. These compounds target multidrug-resistant Gram-positive pathogens, which is a significant concern in healthcare due to growing antimicrobial resistance . The derivatives exhibit promising in vitro antimicrobial activity against resistant strains of bacteria, including tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Synthesis of Heterocycles
N,N-Dialkyl amides, which share functional similarities with “N-[(2,5-dimethylphenyl)methyl]cyclobutanamine”, are versatile synthons in the synthesis of heterocycles . They can be employed in various synthetic pathways to generate different functional groups, leading to the formation of complex cyclic structures that are valuable in pharmaceuticals and materials science .
Acyclic Systems Functionalization
The same N,N-Dialkyl amides are also used for the functionalization of acyclic systems . This includes a wide range of applications such as amination, formylation, and cyanation, which are crucial in creating compounds with specific properties for research and industrial applications .
Antifungal Activity
Certain derivatives of “N-[(2,5-dimethylphenyl)methyl]cyclobutanamine” have shown broad-spectrum antifungal activity against drug-resistant Candida strains . This opens up possibilities for the development of new antifungal therapies, especially in combating strains that are resistant to conventional treatments like fluconazole .
Ligand for Metallic Compounds
The compound’s structure allows it to act as an effective ligand for metallic compounds. This application is particularly relevant in the field of catalysis and materials science, where the formation of metal-ligand complexes is fundamental .
Source of Key Intermediates
Due to its versatile reactivity, “N-[(2,5-dimethylphenyl)methyl]cyclobutanamine” can act as a source of several key intermediates in organic synthesis. This includes serving roles in reactions as a dehydrating agent, reducing agent, or catalyst .
Cyclization Reactions
The compound and its derivatives can undergo cyclization reactions to form pyridones, which are important in medicinal chemistry for their biological activities . The cyclization process is a key step in synthesizing various bioactive molecules.
Structural Analysis and Characterization
The compound’s derivatives provide valuable information through spectral data obtained by NMR and IR spectroscopy . This aids in the structural analysis and characterization of new compounds, which is essential in the discovery and development of new drugs and materials.
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(8-10)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVPYGEOQNPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)



![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)



![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)

